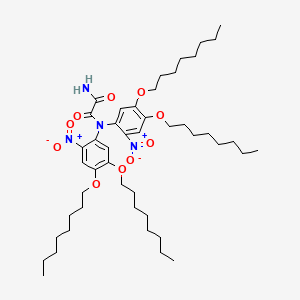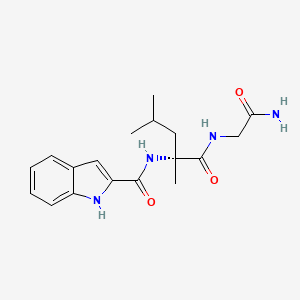![molecular formula C9H7ClN2OS B12895182 3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a chlorothiophene ring and a pyrroloisoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation of the cycloadducts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound.
Wissenschaftliche Forschungsanwendungen
3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)isoxazoles: These compounds share the isoxazole ring but differ in the substituents attached to the ring.
Iodoisoxazoles: These compounds feature an iodine atom instead of a chlorine atom.
Uniqueness
3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a chlorothiophene ring and a pyrroloisoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H7ClN2OS |
|---|---|
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
3-(5-chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-2-1-6(14-7)8-5-3-4-11-9(5)13-12-8/h1-2,11H,3-4H2 |
InChI-Schlüssel |
YTICBPKAOSAYMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=NO2)C3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)

![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)


![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)


